molecular formula C9H17N3O5 B605828 Azido-PEG3-acid CAS No. 1056024-94-2

Azido-PEG3-acid

Número de catálogo: B605828
Número CAS: 1056024-94-2
Peso molecular: 247.25
Clave InChI: VWJGWKZZFZMGGY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Azido-PEG3-acid (CAS: 1056024-94-2) is a heterobifunctional polyethylene glycol (PEG) derivative containing an azide (-N₃) group and a terminal carboxylic acid (-COOH) connected via a triethylene glycol (PEG3) spacer. Its molecular formula is C₉H₁₇N₃O₅, with a molecular weight of 247.25 g/mol .

Métodos De Preparación

Chemical Synthesis of Azido-PEG3-Acid

The synthesis of this compound involves strategic functionalization of a PEG3 backbone to introduce azide and carboxylic acid groups. The most widely documented method, derived from peer-reviewed protocols and industrial practices, follows a four-step process .

Starting Materials and Reagents

The synthesis begins with 3,6,9-trioxaundecanedioic acid (CAS 51755-85-2), a PEG3 derivative containing two terminal carboxylic acid groups. Key reagents include:

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl activation.

  • 4-Dimethylaminopyridine (DMAP) as a catalyst.

  • Sodium azide (NaN₃) for azide introduction.

  • Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for deprotection.

Step 1: Activation of Carboxylic Acid

One carboxylic acid group is activated using DCC or EDC in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). DMAP catalyzes the formation of an active ester or amide intermediate, enhancing reactivity for nucleophilic substitution .

Reaction Conditions :

  • Temperature: 0–25°C (room temperature).

  • Time: 4–6 hours.

  • Yield: >85% (estimated via thin-layer chromatography).

Step 2: Introduction of Azide Group

The activated intermediate reacts with sodium azide in a polar aprotic solvent (e.g., DMF or acetonitrile). This nucleophilic substitution replaces the leaving group (e.g., NHS ester) with an azide, forming azido-PEG3-ester .

Reaction Conditions :

  • Temperature: 50–60°C.

  • Time: 12–24 hours.

  • Yield: 70–80%.

Step 3: Deprotection of Carboxylic Acid

The remaining ester group is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to yield the free carboxylic acid. For tert-butyl esters, trifluoroacetic acid (TFA) is employed .

Deprotection Conditions :

  • Acidic: 1M HCl, 2 hours, 25°C.

  • Basic: 0.5M NaOH, 1 hour, 50°C.

  • Yield: >90%.

Step 4: Purification and Characterization

Crude product is purified via column chromatography (silica gel, methanol/dichloromethane eluent) or preparative HPLC (C18 column, acetonitrile/water gradient). Final characterization employs:

  • Nuclear Magnetic Resonance (NMR) : Confirms azide (δ 3.3–3.7 ppm for PEG protons) and carboxylic acid (δ 12–13 ppm) .

  • Infrared Spectroscopy (IR) : Peaks at ~2100 cm⁻¹ (azide stretch) and 1700 cm⁻¹ (carboxylic acid C=O) .

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 247.25 [M+H]⁺ .

Analytical Characterization Techniques

TechniqueParameters AnalyzedKey Findings
¹H NMR PEG backbone protons, azide environmentδ 3.3–3.7 ppm (PEG), δ 1.2–1.5 ppm (CH₂)
IR Spectroscopy Functional group identification2100 cm⁻¹ (N₃), 1700 cm⁻¹ (COOH)
HPLC-MS Purity, molecular weight>95% purity, m/z 247.25

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₇N₃O₅
Molecular Weight247.25 g/mol
SolubilityWater, DMSO, DMF
Storage Conditions-20°C, desiccated
Boiling PointNot reported-

Applications in Bioconjugation and Drug Development

This compound’s dual functionality enables:

  • PROTAC Synthesis : Connects E3 ligase ligands to target protein binders via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

  • Antibody-Drug Conjugates (ADCs) : Carboxylic acid reacts with lysine residues on antibodies, while azides enable payload attachment .

  • Solubility Enhancement : PEG spacer improves hydrophilicity of drug candidates .

Análisis De Reacciones Químicas

Types of Reactions: Azido-PEG3-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Click Chemistry: Copper(I) catalyst with terminal alkynes.

Major Products:

Aplicaciones Científicas De Investigación

Applications in Scientific Research

Azido-PEG3-acid is utilized across various fields, including:

  • Targeted Protein Degradation
    • Description : It serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade specific proteins implicated in diseases such as cancer.
    • Case Study : Research has demonstrated the efficacy of PROTACs incorporating this compound in degrading BRD4, a protein associated with oncogenic transcriptional regulation .
  • Bioconjugation
    • Description : The azide group allows for click chemistry applications, enabling the conjugation of biomolecules such as proteins and peptides.
    • Case Study : In a study involving antibody-drug conjugates (ADCs), this compound was effectively used to link therapeutic agents to antibodies, enhancing drug delivery and efficacy while minimizing off-target effects .
  • Nanotechnology
    • Description : Its hydrophilic properties make it suitable for PEGylated nanomaterials, improving their stability and bioavailability.
    • Case Study : In drug delivery systems, this compound-modified nanoparticles showed enhanced circulation times and targeted delivery capabilities in vivo .
  • Medical Research
    • Description : It plays a role in the development of new therapeutic strategies, particularly in cancer treatment.
    • Case Study : The use of this compound in the synthesis of novel drug formulations has been reported to improve therapeutic outcomes in preclinical models of cancer .

Mecanismo De Acción

The primary mechanism of action for Azido-PEG3-acid involves its participation in click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, which are stable and biocompatible. This reaction is highly selective and efficient, making it ideal for bioconjugation and material science applications. The carboxylic acid group can also react with primary amines to form stable amide bonds, further expanding its utility in chemical synthesis .

Comparación Con Compuestos Similares

Key Properties:

  • Solubility : Highly soluble in water and organic solvents (DCM, DMF, DMSO, THF) .
  • Reactivity :
    • The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation .
    • The carboxylic acid reacts with amines via carbodiimide-mediated coupling (e.g., EDC/NHS) to form stable amide bonds .
  • Applications :
    • Bioconjugation of proteins, peptides, and small molecules .
    • PROTAC linker synthesis (e.g., BI-3663, BI-4216) .
    • Drug delivery systems due to PEG’s biocompatibility and stealth properties .

Stability:

Stored at -20°C under inert conditions to prevent azide degradation .

Azido-PEG1-C2-Acid (CAS: 1393330-34-1)

Property Azido-PEG3-Acid Azido-PEG1-C2-Acid
PEG Chain Length 3 ethylene glycol units 1 ethylene glycol unit
Molecular Formula C₉H₁₇N₃O₅ C₄H₇N₃O₃
Molecular Weight 247.25 g/mol 145.12 g/mol
Solubility High in H₂O and organics Moderate in H₂O
Applications Bioconjugation, PROTACs Small-molecule conjugation
Reactivity Dual (-N₃ and -COOH) Dual (-N₃ and -COOH)
Key Advantage Longer spacer for reduced steric hindrance Compact for tight molecular spacing
Reference

Analysis : The shorter PEG chain in Azido-PEG1-C2-acid reduces steric bulk, making it suitable for conjugating small molecules where proximity is critical. However, its lower molecular weight may compromise solubility in aqueous systems compared to this compound .

Azido-PEG3-Amine (CAS: 134179-38-7)

Property This compound Azido-PEG3-Amine
Terminal Group -COOH -NH₂
Reactivity Amide bond formation Amine-specific reactions
Key Reactions EDC/NHS coupling Carboxylic acid coupling, aldehyde/ketone conjugation
Applications Acid-targeted bioconjugation Amine-targeted labeling (e.g., protein N-terminus)
Stability Acid-sensitive Base-sensitive
Reference

Analysis : Azido-PEG3-amine’s terminal -NH₂ group allows direct conjugation with activated esters (e.g., NHS esters) without requiring crosslinkers, simplifying workflows. In contrast, this compound’s -COOH group requires activation for amide bond formation, adding steps but enabling pH-dependent reactivity .

Iodo-PEG3-Azide (CAS: 936917-36-1)

Property This compound Iodo-PEG3-Azide
Functional Group -N₃, -COOH -N₃, -I
Reactivity Click chemistry, amide bonds Click chemistry, nucleophilic substitution
Applications Bioconjugation, drug delivery Radiolabeling, Sonogashira couplings
Stability Sensitive to light/moisture Light-sensitive (iodide)
Reference

Analysis: The iodine atom in Iodo-PEG3-Azide enables applications in radiopharmaceuticals and metal-catalyzed cross-couplings, which this compound cannot achieve. However, iodine’s instability under light limits its storage .

Azido-PEG3-SS-PEG3-Azide (CAS: 1310827-27-0)

Property This compound Azido-PEG3-SS-PEG3-Azide
Structure Monomeric Dimeric with disulfide
Reactivity Single azide/acid Dual azides, reducible SS bond
Applications Stable conjugates Redox-responsive drug delivery
Key Advantage Simplicity Controlled release under glutathione
Reference

Analysis : The disulfide bond in Azido-PEG3-SS-PEG3-Azide allows cleavage in reducing environments (e.g., tumor tissues), making it ideal for targeted drug delivery. This compound lacks this dynamic functionality but offers straightforward conjugation .

Azido-PEG20-Acid

Property This compound Azido-PEG20-Acid
PEG Chain Length 3 units 20 units
Molecular Weight 247.25 g/mol ~1,000 g/mol
Solubility High Extremely high
Applications Standard bioconjugation Stealth liposomes, prolonged circulation
Steric Hindrance Low High
Reference

Analysis: The extended PEG20 chain enhances solubility and reduces immunogenicity, suitable for in vivo applications. However, its large size may hinder penetration into dense tissues compared to this compound .

Actividad Biológica

Azido-PEG3-acid (N3-PEG3-COOH) is a bifunctional polyethylene glycol (PEG) derivative that has garnered significant attention in bioconjugation and drug development due to its unique chemical properties and biological applications. This article explores the biological activity of this compound, emphasizing its role in protein modification, antibody-drug conjugates (ADCs), and as a linker in proteolysis-targeting chimeras (PROTACs).

Chemical Structure and Properties

This compound features an azide functional group and a terminal carboxylic acid, making it suitable for various conjugation reactions. The molecular formula is C8H15N3O5C_8H_{15}N_3O_5 with a molecular weight of 233.22 g/mol. The azide group allows for click chemistry applications, facilitating the attachment of various biomolecules, including proteins and peptides, through reactions with alkynes or other reactive groups .

1. Protein Modification

This compound is widely used for modifying proteins and peptides. The azide functionality enables specific labeling or conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reliable method for bioconjugation. This property is particularly valuable in creating biotinylated antibodies for detection assays or therapeutic applications.

Case Study: Antibody Conjugation
In a study involving azido-sugar antibodies, researchers utilized this compound to label antibodies with phosphine-PEG3-biotin. This conjugation was performed via a modified Staudinger reaction, allowing for effective imaging of pancreatic cancer xenografts in mice using IVIS fluorescent imaging .

2. Antibody-Drug Conjugates (ADCs)

This compound serves as a non-cleavable linker in ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells while minimizing systemic toxicity. By linking the drug to an antibody via this compound, researchers can enhance the therapeutic efficacy of the drug while reducing side effects associated with conventional chemotherapy.

Table 1: Comparison of ADC Linkers

Linker TypeCleavabilityApplicationAdvantages
This compoundNon-cleavableCancer therapyImproved stability and targeting
Cleavable LinkersCleavableCancer therapyDrug release in tumor microenvironment

3. Proteolysis Targeting Chimeras (PROTACs)

The compound is also integral to the development of PROTACs, which are bifunctional molecules that induce targeted protein degradation via the ubiquitin-proteasome system. This compound acts as a linker connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein, facilitating selective degradation.

Research Findings on PROTACs
Research highlighted the efficacy of PROTACs containing this compound in degrading specific proteins involved in cancer progression. These studies demonstrated enhanced selectivity and potency compared to traditional small-molecule inhibitors .

Q & A

Basic Questions

Q. What are the key structural and functional properties of Azido-PEG3-acid that make it suitable for bioconjugation?

this compound contains an azide (N₃) group and a terminal carboxylic acid (COOH) connected by a triethylene glycol (PEG3) spacer. The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), while the carboxylic acid can form stable amide bonds with primary amines via carbodiimide coupling (e.g., EDC/HATU). The PEG spacer enhances solubility in aqueous and organic solvents (e.g., DMSO, water) and reduces steric hindrance during conjugation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound is classified as acutely toxic (oral, Category 4), a skin irritant (Category 2), and a respiratory irritant (Category 3). Key precautions include:

  • Using personal protective equipment (PPE): gloves, lab coats, and safety goggles.
  • Working in a fume hood to avoid inhalation of aerosols.
  • Storing at -20°C in airtight, light-protected containers to prevent degradation. Emergency measures for exposure include rinsing eyes/skin with water and seeking medical attention for ingestion .

Q. How should this compound be stored to maintain stability, and what are common signs of degradation?

Store at -20°C in a desiccated environment. Avoid repeated freeze-thaw cycles. Degradation is indicated by discoloration (e.g., yellowing), precipitation, or reduced reactivity in click chemistry assays. Periodically validate purity via HPLC or NMR .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in CuAAC-based bioconjugation?

Critical parameters include:

  • pH : Maintain neutrality (pH 6.5–7.5) to balance azide reactivity and copper catalyst stability.
  • Temperature : 25–37°C for 1–4 hours to maximize yield while minimizing protein denaturation.
  • Molar ratio : Use a 1.5:1 excess of this compound over alkyne-modified targets to ensure complete conjugation.
  • Catalyst system : Combine CuSO₄ with tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to reduce cytotoxicity in biological systems .

Q. What experimental strategies minimize side reactions when conjugating this compound to amine-containing biomolecules?

To avoid unintended crosslinking or carboxylate activation:

  • Activation control : Use fresh EDC/NHS and limit activation time to 10–15 minutes before introducing the amine target.
  • Quenching : Add excess β-mercaptoethanol or glycine to terminate unreacted intermediates.
  • Purification : Isolate conjugates via size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and byproducts .

Q. How can researchers resolve contradictions in reported conjugation efficiencies of this compound across studies?

Discrepancies often arise from:

  • Solvent compatibility : Verify solubility of both reactants (e.g., avoid DMSO if proteins are sensitive).
  • Analytical methods : Use orthogonal techniques (e.g., MALDI-TOF for small molecules, SDS-PAGE for proteins) to quantify conjugation efficiency.
  • Batch variability : Source this compound from suppliers with validated purity certificates (≥95% by HPLC) .

Q. What are best practices for integrating this compound into multimodal imaging or drug delivery systems?

  • Dual functionalization : Combine click chemistry (azide-alkyne) and carbodiimide coupling (COOH-amine) to attach targeting ligands (e.g., antibodies) and imaging agents (e.g., fluorophores) on the same PEG scaffold.
  • In vivo compatibility : Use PEG3’s short chain to balance hydrophilicity and rapid renal clearance, reducing off-target accumulation. Validate biocompatibility via cytotoxicity assays (e.g., MTT) .

Q. How should researchers document this compound experimental protocols to ensure reproducibility?

Include:

  • Detailed synthesis steps : Molar ratios, reaction times, and purification methods.
  • Quality control data : Purity (HPLC), molecular weight confirmation (NMR/MS), and functional validation (e.g., FTIR for azide/COOH presence).
  • Storage conditions : Batch-specific storage logs and stability tests. Adhere to reporting standards in journals like Analytical Chemistry for methodological transparency .

Propiedades

IUPAC Name

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O5/c10-12-11-2-4-16-6-8-17-7-5-15-3-1-9(13)14/h1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJGWKZZFZMGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.